

An In-Depth Technical Guide to (R)-4-Boc-6-hydroxy-oxazepane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-4-Boc-6-hydroxy-[1,4]oxazepane

Cat. No.: B3094712

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for (R)-4-Boc-6-hydroxy-oxazepane, a valuable chiral building block in medicinal chemistry and drug development.

Chemical Properties

(R)-4-Boc-6-hydroxy-oxazepane, systematically named (R)-tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, is a heterocyclic compound incorporating a seven-membered oxazepane ring. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyl group at the 6-position, along with a defined stereocenter, makes it a versatile intermediate for the synthesis of complex molecules with specific stereochemistry.

Table 1: General Chemical Properties

Property	Value	Source
IUPAC Name	(R)-tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate	N/A
CAS Number	1260616-96-3	[1] [2]
Molecular Formula	C ₁₀ H ₁₉ NO ₄	[3]
Molecular Weight	217.26 g/mol	[3] [4]
Appearance	Solid	[5]
Purity	≥97%	[3]

Table 2: Physical and Chemical Data

Property	Value	Source
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A
Storage Conditions	2-8°C, dry environment	N/A

Note: Specific quantitative data for melting point, boiling point, and solubility are not readily available in published literature. These properties should be determined experimentally.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (R)-4-Boc-6-hydroxy-oxazepane is not widely published, its synthesis can be conceptualized based on general methods for the preparation of chiral 1,4-oxazepanes. A plausible synthetic route is outlined below. This proposed pathway is for illustrative purposes and would require experimental optimization.

Proposed Synthetic Workflow:

[Click to download full resolution via product page](#)

Figure 1: Proposed synthetic workflow for (R)-4-Boc-6-hydroxy-oxazepane.

General Experimental Considerations:

- Starting Material Selection: The synthesis would likely commence from a readily available chiral amino alcohol with the desired (R)-stereochemistry.

- Protection Strategy: The amine functionality is protected with a Boc group to prevent side reactions during subsequent steps. This is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.
- Ring Formation: The oxazepane ring is constructed through an intramolecular cyclization reaction. This could involve an initial O-alkylation of the hydroxyl group followed by a base- or heat-induced cyclization to form a lactam intermediate.
- Reduction: The final step would involve the reduction of the lactam carbonyl group to the corresponding hydroxyl group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the target molecule.
- Purification and Characterization: Each intermediate and the final product would require purification, typically by column chromatography, and characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Spectroscopic Data

As of the date of this guide, specific ¹H and ¹³C NMR spectroscopic data for (R)-4-Boc-6-hydroxy-oxazepane are not available in the public domain. However, based on the chemical structure, the expected NMR signals can be predicted.

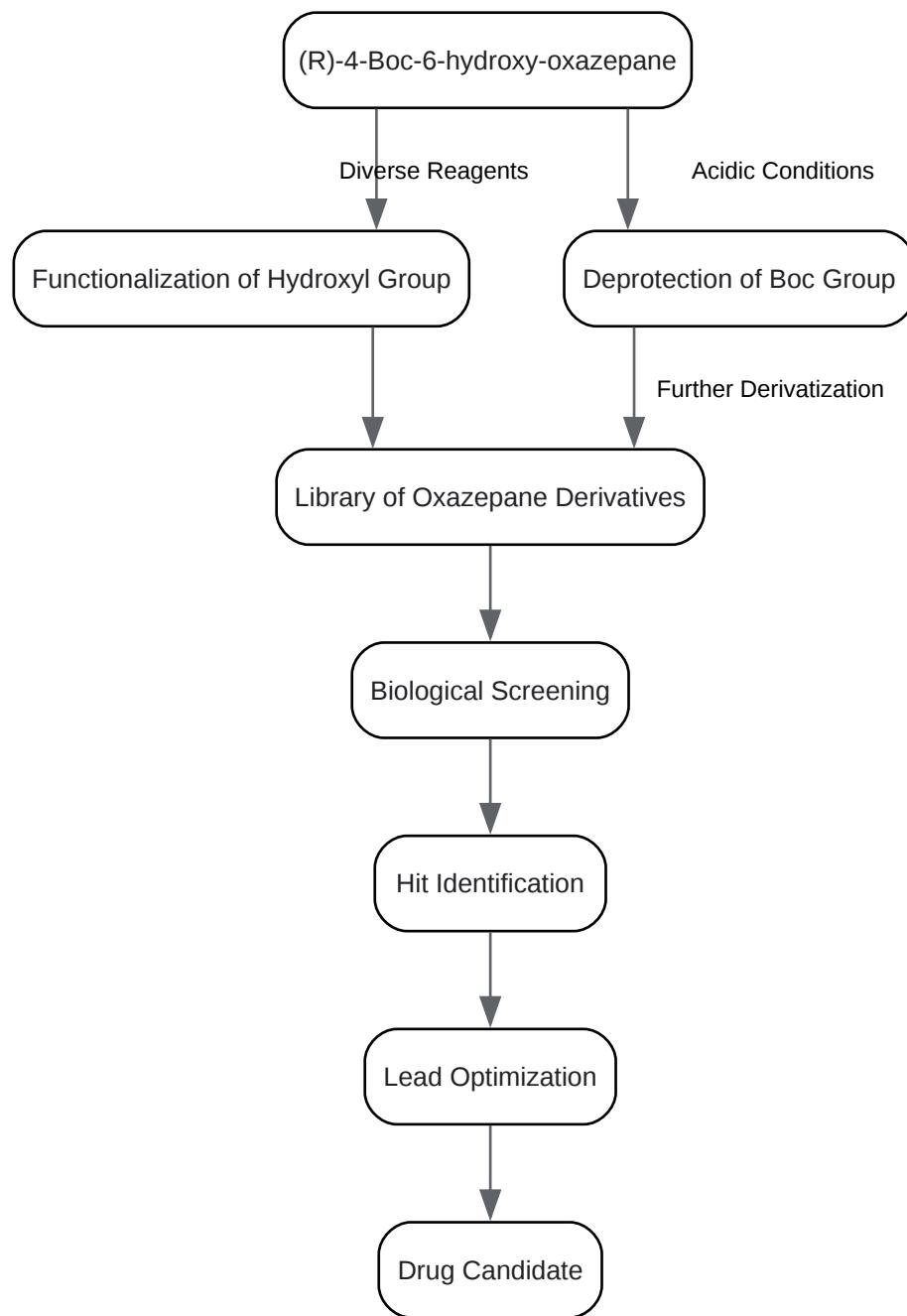
Expected ¹H NMR Signals:

- A singlet integrating to 9 protons for the tert-butyl group of the Boc protector.
- A series of multiplets in the aliphatic region corresponding to the methylene protons of the oxazepane ring.
- A multiplet for the methine proton at the C6 position bearing the hydroxyl group.
- A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

Expected ¹³C NMR Signals:

- Signals corresponding to the quaternary and methyl carbons of the Boc group.
- Multiple signals in the aliphatic region for the carbon atoms of the oxazepane ring.

- A signal for the carbon atom at the C6 position bearing the hydroxyl group.


Researchers are advised to acquire and interpret their own spectroscopic data for definitive structural elucidation.

Biological Activity and Applications

The specific biological activity and signaling pathway modulation of (R)-4-Boc-6-hydroxy-oxazepane have not been extensively reported. However, the 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.

The Boc-protected nature of this compound makes it an ideal intermediate for further chemical modifications. The hydroxyl group provides a handle for introducing various functional groups, allowing for the generation of libraries of compounds for screening in drug discovery programs.

Potential Logical Workflow in Drug Discovery:

[Click to download full resolution via product page](#)

Figure 2: Logical workflow for the use of (R)-4-Boc-6-hydroxy-oxazepane in drug discovery.

Safety and Handling

While a specific material safety data sheet (MSDS) for (R)-4-Boc-6-hydroxy-oxazepane is not universally available, standard laboratory safety precautions should be followed when handling this and related chemical compounds. It is recommended to handle the compound in a well-

ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the MSDS provided by the supplier.

Conclusion

(R)-4-Boc-6-hydroxy-oxazepane is a chiral building block with significant potential in the synthesis of novel therapeutic agents. While there is a lack of extensive publicly available data on its specific physical properties and biological activities, its structural features make it a valuable tool for medicinal chemists. Further research into its synthesis, characterization, and application in drug discovery is warranted. This guide provides a foundational understanding to aid researchers in their work with this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-Hyp-OH(13726-69-7) 13C NMR spectrum [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthonix, Inc > Synthons > tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate - [B82060] [synthonix.com]
- 4. (S-tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate,1260589-26-1-chemable-chemable [chemable.net]
- 5. cymitquimica.com [cymitquimica.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (R)-4-Boc-6-hydroxy-oxazepane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3094712#r-4-boc-6-hydroxy-oxazepane-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com